![molecular formula C9H12N2O2 B2367007 Methyl N-[(4-aminophenyl)methyl]carbamate CAS No. 850791-48-9](/img/structure/B2367007.png)
Methyl N-[(4-aminophenyl)methyl]carbamate
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Overview
Description
“Methyl N-[(4-aminophenyl)methyl]carbamate” is an organic compound. Its IUPAC name is methyl 4-aminobenzylcarbamate .
Molecular Structure Analysis
The molecular structure of “Methyl N-[(4-aminophenyl)methyl]carbamate” is represented by the InChI code: 1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis
“Methyl N-[(4-aminophenyl)methyl]carbamate” is a powder at room temperature . It has a melting point of 84-86 degrees Celsius .Scientific Research Applications
Spectral and Luminescent Properties Study
Methyl N-[(4-aminophenyl)methyl]carbamate has been used in the study of spectral and luminescent properties. The compound forms 1:3 hydrogen bonded complexes with water, and these complexes have been studied using methods of quantum chemistry and the theory of intramolecular photophysical processes .
Photolysis Research
This compound has also been used in photolysis research. The photolysis (light-induced breaking of chemical bonds) of the hydrogen bonded complexes of Methyl N-[(4-aminophenyl)methyl]carbamate has been studied . This research can help understand how the compound behaves under certain conditions and can lead to the development of new materials and processes.
Proteomics Research
Methyl N-[(4-aminophenyl)methyl]carbamate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins.
Carbamoylation of Amines
The compound has been used in the carbamoylation of amines . Carbamoylation is a chemical reaction that involves the introduction of a carbamoyl group (CONH2) into a molecule. This reaction is important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Synthesis of Carbamate Esters
Methyl N-[(4-aminophenyl)methyl]carbamate is used in the synthesis of carbamate esters . Carbamate esters are an important class of organic compounds that find wide application in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and can also be used as protecting groups for amine functionality .
Environmental Research
The compound is used in environmental research. Specifically, it is used in the study of environmentally friendly processes for the synthesis of carbamates from amines . This research is important in the development of sustainable and efficient chemical processes.
Safety and Hazards
“Methyl N-[(4-aminophenyl)methyl]carbamate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl N-[(4-aminophenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQVSXFZFMRDFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[(4-aminophenyl)methyl]carbamate |
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